
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the field of medicine. CP-47,497 has been shown to exhibit high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions such as pain, appetite, mood, and memory.
Mecanismo De Acción
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exerts its effects by binding to the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions. Specifically, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exhibits high affinity for the CB1 receptor, which is primarily located in the central nervous system and is responsible for regulating pain, appetite, mood, and memory.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise and targeted experimentation. However, one limitation is that 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is a synthetic compound, which may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are several potential future directions for research on 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. One area of interest is its potential applications in the treatment of chronic pain. Additionally, more research is needed to fully understand the anti-inflammatory and anti-cancer properties of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. Furthermore, there is a need for more research on the potential side effects and safety of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, particularly with regards to long-term use. Overall, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene shows promise as a potential therapeutic agent, but more research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dichlorobenzene with 3,3,3-trifluoropropene in the presence of a palladium catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKLMYOSKBYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


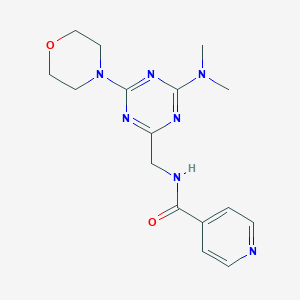
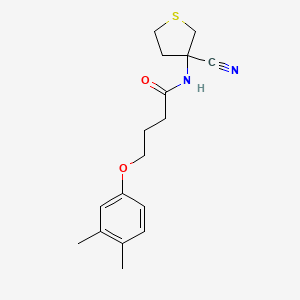
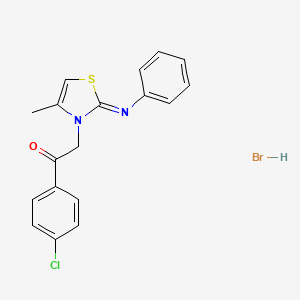

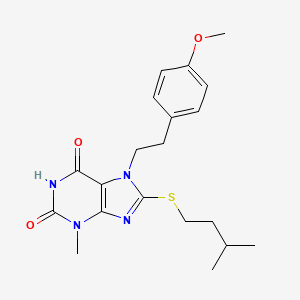

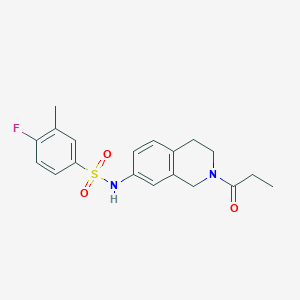
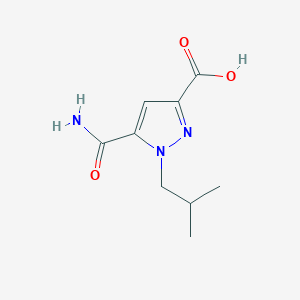
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)
![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)